molecular formula C17H12Cl2N2O2S B5155325 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No. B5155325
M. Wt: 379.3 g/mol
InChI Key: QKQDJPLBDNAQPH-ZSOIEALJSA-N
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Description

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one, commonly known as BZT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BZT belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of BZT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BZT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, BZT has been shown to interact with various receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BZT has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer and inflammation. BZT has also been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, leading to its potential use as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

BZT has several advantages for lab experiments, including its high purity, stability, and solubility. It can be easily synthesized in large quantities, making it suitable for further research and development. However, BZT also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Further studies are needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for BZT research. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its potential use as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to fully understand its mechanism of action and to develop more selective analogs with improved safety and efficacy.
Conclusion:
In conclusion, BZT is a synthetic compound with potential therapeutic properties. Its synthesis has been optimized to achieve high yields and purity, making it suitable for further research and development. BZT has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as an antioxidant, anti-inflammatory agent, and cognitive enhancer. Further studies are needed to fully understand its safety and efficacy and to develop more selective analogs with improved therapeutic potential.

Synthesis Methods

The synthesis of BZT involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to obtain BZT. The synthesis of BZT has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

BZT has been extensively studied for its potential therapeutic properties. It has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. BZT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, BZT has been investigated for its neuroprotective effects and its ability to enhance cognitive function.

properties

IUPAC Name

(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c18-12-6-11(8-14-16(22)21-17(20)24-14)7-13(19)15(12)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQDJPLBDNAQPH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

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